molecular formula C14H11N B13139264 2,3-Diphenyl-1H-azirine

2,3-Diphenyl-1H-azirine

Cat. No.: B13139264
M. Wt: 193.24 g/mol
InChI Key: HWWJZXPXOQYABR-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-azirine is a heterocyclic compound characterized by a three-membered ring containing one nitrogen atom and two phenyl groups attached to the carbon atoms. This compound is known for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for 2,3-Diphenyl-1H-azirine are not extensively documented, the above synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1H-azirine involves its high ring strain and electrophilic nature, which make it a powerful Michael acceptor. It can covalently bind to nucleophilic sites, such as cysteine or lysine residues in proteins, leading to the formation of stable adducts . This reactivity is exploited in bioconjugation and other chemical modifications.

Properties

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

2,3-diphenyl-1H-azirine

InChI

InChI=1S/C14H11N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,15H

InChI Key

HWWJZXPXOQYABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N2)C3=CC=CC=C3

Origin of Product

United States

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